2-[(Naphthalen-2-YL)carbamoyl]cyclohexane-1-carboxylic acid
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Overview
Description
2-[(Naphthalen-2-YL)carbamoyl]cyclohexane-1-carboxylic acid is an organic compound that features a naphthalene moiety attached to a cyclohexane ring through a carbamoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-2-YL)carbamoyl]cyclohexane-1-carboxylic acid typically involves the reaction of naphthalene-2-amine with cyclohexane-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(Naphthalen-2-YL)carbamoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Cyclohexane-1-carboxylic acid derivatives with an amine group.
Substitution: Brominated or nitrated naphthalene derivatives.
Scientific Research Applications
2-[(Naphthalen-2-YL)carbamoyl]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[(Naphthalen-2-YL)carbamoyl]cyclohexane-1-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its naphthalene moiety. This interaction can modulate biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl carbamates: These compounds share a similar structure but differ in the substitution pattern on the phenyl ring.
Naphthalene-2-carboxylic acid derivatives: These compounds have a similar naphthalene core but different functional groups attached to the carboxylic acid.
Uniqueness
2-[(Naphthalen-2-YL)carbamoyl]cyclohexane-1-carboxylic acid is unique due to its specific combination of a naphthalene moiety and a cyclohexane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(naphthalen-2-ylcarbamoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-17(15-7-3-4-8-16(15)18(21)22)19-14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11,15-16H,3-4,7-8H2,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPAEJWYKJFXBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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